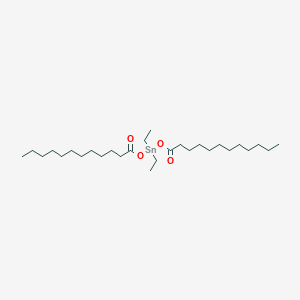![molecular formula C15H12N2O5 B15077278 2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether](/img/structure/B15077278.png)
2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether is an organic compound characterized by the presence of a dinitrophenyl group attached to an ethenyl linkage, which is further connected to a phenyl methyl ether group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether typically involves the reaction of 2,4-dinitrobenzaldehyde with phenyl methyl ether in the presence of a base. The reaction proceeds through a condensation mechanism, forming the ethenyl linkage between the dinitrophenyl and phenyl methyl ether groups. Common bases used in this reaction include sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization or chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable catalyst or under reflux conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or alcohols.
Substitution: Amino derivatives, halogenated compounds.
Aplicaciones Científicas De Investigación
2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound’s nitro groups can undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrophenyl phenyl ether: Similar in structure but lacks the ethenyl linkage.
2-(2,4-Dinitrophenyl)hydrazono derivatives: Contain a hydrazono group instead of the ethenyl linkage.
2,4-Dinitrophenylhydrazine: Commonly used reagent for the detection of aldehydes and ketones.
Uniqueness
2-[(E)-2-(2,4-dinitrophenyl)ethenyl]phenyl methyl ether is unique due to its specific structural features, including the ethenyl linkage and the combination of dinitrophenyl and phenyl methyl ether groups.
Propiedades
Fórmula molecular |
C15H12N2O5 |
|---|---|
Peso molecular |
300.27 g/mol |
Nombre IUPAC |
1-[(E)-2-(2-methoxyphenyl)ethenyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C15H12N2O5/c1-22-15-5-3-2-4-12(15)7-6-11-8-9-13(16(18)19)10-14(11)17(20)21/h2-10H,1H3/b7-6+ |
Clave InChI |
LMIUFYSCIBRPIA-VOTSOKGWSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=C/C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC=C1C=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


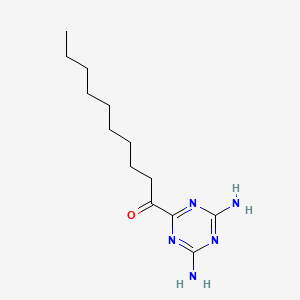
![4-[(2,5-dichlorophenyl)diazenyl]-N-hexadecyl-N-methylaniline](/img/structure/B15077204.png)
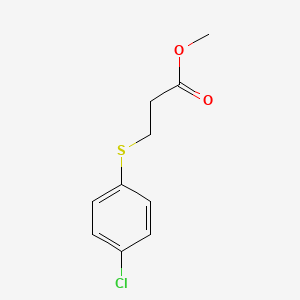
![2-Nitro-4-[2,2,2-trichloro-1-(4-hydroxy-3-nitrophenyl)ethyl]phenol](/img/structure/B15077222.png)
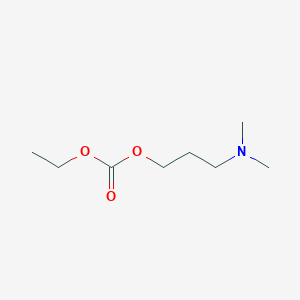
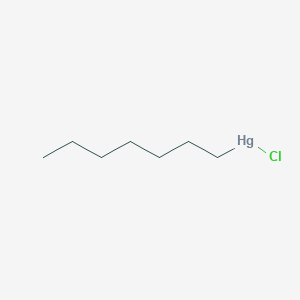
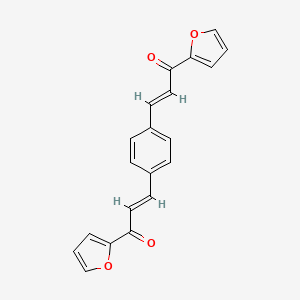
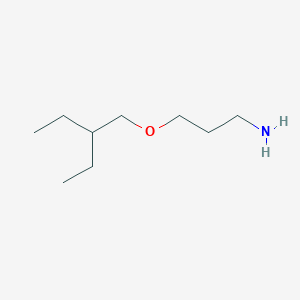
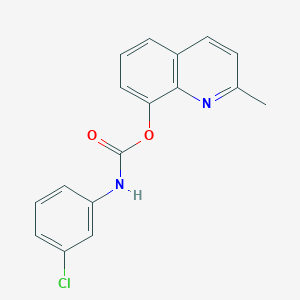
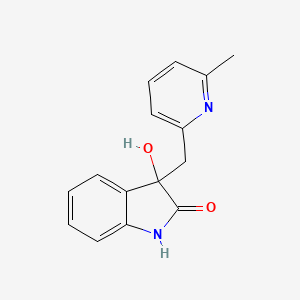
![4-{(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-YL}butanoic acid](/img/structure/B15077265.png)

![9H-Fluorene,9-[(4-chlorophenyl)methylene]-2-nitro-](/img/structure/B15077281.png)
